molecular formula C19H22N2O2 B366729 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide CAS No. 329209-49-6

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide

Cat. No.: B366729
CAS No.: 329209-49-6
M. Wt: 310.4g/mol
InChI Key: BNOTXMVTWAVUAA-UHFFFAOYSA-N
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Description

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a 3,4-dihydro-2(1H)-isoquinolinyl moiety linked to a 2-methoxyphenyl group via a propanamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Isoquinoline Ring: The isoquinoline ring can be synthesized through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde under acidic conditions.

    Attachment of the Propanamide Chain: The isoquinoline derivative is then reacted with acryloyl chloride in the presence of a base to form the propanamide linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the amide group to an amine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and neurotransmission.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dihydro-2H-isoquinolinyl)-N-phenylpropanamide
  • 3-(3,4-dihydro-2H-isoquinolinyl)-N-(4-methoxyphenyl)propanamide
  • 3-(3,4-dihydro-2H-isoquinolinyl)-N-(2-chlorophenyl)propanamide

Uniqueness

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent and its versatility in synthetic applications.

Properties

CAS No.

329209-49-6

Molecular Formula

C19H22N2O2

Molecular Weight

310.4g/mol

IUPAC Name

3-(3,4-dihydro-1H-isoquinolin-2-yl)-N-(2-methoxyphenyl)propanamide

InChI

InChI=1S/C19H22N2O2/c1-23-18-9-5-4-8-17(18)20-19(22)11-13-21-12-10-15-6-2-3-7-16(15)14-21/h2-9H,10-14H2,1H3,(H,20,22)

InChI Key

BNOTXMVTWAVUAA-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2

Canonical SMILES

COC1=CC=CC=C1NC(=O)CCN2CCC3=CC=CC=C3C2

Origin of Product

United States

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